First, a substituted 1,1'-biphenyl compound, methyl (Z)-2-ethoxy-1-{(2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl}-1H-benzo[d]imidazole-7-carboxylate, is reacted with diphenyl carbonate. [] This reaction leads to the formation of an intermediate product.
The intermediate product then undergoes cyclization, resulting in the formation of the final compound, 2-(2-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione. []
Molecular Structure Analysis
The molecular structure of 2-(2-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is characterized by the presence of a central 1,2,4-oxadiazole ring. [] This ring is substituted at the 3-position with a 4-(dimethylamino)phenyl group and at the 5-position with an ethylisoindoline-1,3-dione group. The structure also features a benzene ring fused to the imidazole ring. []
Chemical Reactions Analysis
The primary chemical reaction described for 2-(2-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is its synthesis through the cyclization of a precursor molecule. [] The specific reaction conditions and mechanism are not detailed in the provided papers.
Applications
Reducing TNF-α levels: The compound has shown promise in reducing Tumor Necrosis Factor alpha (TNF-α) levels in mammals. [] TNF-α is a pro-inflammatory cytokine involved in various inflammatory diseases. Reducing its levels can potentially contribute to managing inflammatory conditions.
Electroluminescent layers: The compound, along with another low-molecular weight compound, has been investigated for its potential application in organic light-emitting devices (OLEDs). [] Its photophysical properties were studied in solutions and polymer films, with notable differences in fluorescence quantum yields observed. Single-layer OLEDs incorporating the compound exhibited emission in the red region of the spectrum. []
Compound Description: This compound is a complex molecule with a central sulfur atom double-bonded to two nitrogen atoms. Its crystal packing is primarily driven by aromatic interactions. It is synthesized through desoxychlorination of 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfonimidamide followed by a reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione.
Compound Description: These compounds are hydroxamate-based molecules that are reported to have potential anticancer activities. They are structurally similar to Suberoylanilide hydroxamic acid (SAHA), a drug used in the treatment of cutaneous T-cell lymphoma.
Compound Description: This compound demonstrates the most potent cytotoxic activity against the glioblastoma U-87 cell line among a series of tested compounds.
Compound Description: This compound serves as a crucial precursor for synthesizing diverse pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]-1,2,4-triazine derivatives.
Compound Description: This compound reacts with active methylene compounds to yield pyrazolo[5,1-c]triazines.
Doxorubicin
Compound Description: This compound is a well-known anticancer drug used as a standard in comparing the anticancer activity of newly synthesized compounds.
Compound Description: These are novel cycloadducts formed by the 1,3-dipolar cycloaddition reaction of C-(4-(dimethylamino)phenyl)-N-phenyl-nitrone with 2-(4-substituted-benzylidene)malononitriles.
C-(4-(dimethylamino)phenyl)-N-phenyl-nitrone
Compound Description: This compound serves as a reactant in the 1,3-dipolar cycloaddition reaction leading to the formation of 2-(3-aryl-2-phenyl-2,3-dihydro-1,2,4-oxadiazol-5-yl)-3-(4-methoxyphenyl)acrylonitriles.
2-(4-substituted-benzylidene)malononitriles
Compound Description: These compounds act as dipolarophiles in the 1,3-dipolar cycloaddition reaction with C-(4-(dimethylamino)phenyl)-N-phenyl-nitrone to produce 2-(3-aryl-2-phenyl-2,3-dihydro-1,2,4-oxadiazol-5-yl)-3-(4-methoxyphenyl)acrylonitriles.
2-cyano-3-(4-methoxyphenyl)-acrylamide
Compound Description: This compound is an unexpected product formed when C-aryl (or hetaryl)-N-phenylnitrones react with 2-(4-methoxy-benzylidene)malononitrile under specific conditions.
4-benzylidene-2-phenyloxazol-5(4H)-one
Compound Description: This compound reacts with C-aryl (or hetaryl)-N-phenyl-nitrones to yield 5-anilino-4-benzoyl-2-phenyloxazole.
5-anilino-4-benzoyl-2-phenyloxazole
Compound Description: This compound is the product of the 1,3-dipolar cycloaddition reaction between 4-benzylidene-2-phenyloxazol-5(4H)-one and C-aryl (or hetaryl)-N-phenyl-nitrones.
Compound Description: This compound is a key intermediate derived from the reaction of 3-N-(2-mercapto-4-oxo-4H-quinazolin-3-yl)acetamide with hydrazine hydrate. It undergoes various reactions leading to the formation of several other derivatives.
Compound Description: This compound serves as a precursor for 3-amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one, a key intermediate for synthesizing other derivatives.
2-mercapto-3-phenylamino-3H-quinazolin-4-one
Compound Description: This compound reacts with hydrazine hydrate to produce 2-hydrazino-3-phenylamino-3H-quinazolin-4-one, which is subsequently used in the synthesis of various derivatives.
2-hydrazino-3-phenylamino-3H-quinazolin-4-one
Compound Description: This compound is a key intermediate obtained from the reaction of 2-mercapto-3-phenylamino-3H-quinazolin-4-one with hydrazine hydrate, serving as a precursor for various derivatives.
Compound Description: This compound is obtained through the cyclization of (Z)-2-ethoxy-1-{(2′-(N′-hydroxycarbamimidoyl)-[1,1′-biphenyl]-4-yl)methyl}-1H-benzo[d]imidazole-7-carboxylate with diphenyl carbonate.
Compound Description: This compound exhibits remarkable antimicrobial activity, surpassing standard antibiotics like ampicillin, cefotaxime, and gentamicin against Bacillus subtilis and Pseudomonas aeruginosa.
Compound Description: This compound exhibits the most potent in vitro anti-inflammatory activity among a series of tested compounds, decreasing inflammation by 32%. Docking studies suggest a higher binding energy score for this compound compared to celecoxib, indicating its potential as a COX-2 inhibitor.
Celecoxib
Compound Description: This compound is a known COX-2 inhibitor used as a reference in comparing the anti-inflammatory activity of 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide.
1,2,4-Triazol-3-yl, 1,3,4-oxadiazol-2-yl, 1,3-dioxoisoindolin-2-yl, 1H-pyrazol-4-yl, phthalazin-1(2H)one, 5H-2,3-benzodi-azepine-1,4-dione and pyridazine-1,4-dione derivatives
Compound Description: These are various heterocyclic derivatives prepared from 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide through reactions with diverse electrophilic reagents and one-carbon donors.
1-oxo-1,2-dihydrophthalazin-4-carbohydrazide
Compound Description: This compound serves as a starting material for synthesizing various heterocyclic derivatives, including 1,2,4-triazol-3-yl, 1,3,4-oxadiazol-2-yl, 1,3-dioxoisoindolin-2-yl, 1H-pyrazol-4-yl, phthalazin-1(2H)one, 5H-2,3-benzodi-azepine-1,4-dione, and pyridazine-1,4-dione derivatives.
Compound Description: This xanthine analog exhibits high affinity for the adenosine A2B receptor and possesses a remarkable selectivity of over 370-fold, making it the most selective antagonist for this receptor subtype identified to date.
OSIP339391
Compound Description: This pyrrolopyrimidine analog demonstrates high affinity for the adenosine A2B receptor (0.41 nM) and exhibits a 70-fold selectivity. While slightly less selective than compound 8-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazol-4-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione, it has a higher affinity.
Triazolo, aminothiazole, quinazoline, and pyrimidin-2-amine analogs
Compound Description: These are various classes of compounds that exhibit promising selectivity (10- to 160-fold) and affinity (3 to 112 nM) for the adenosine A2B receptor.
(S)-PHPNECA
Compound Description: For a considerable period, this compound was recognized as the most potent, albeit non-selective, agonist for the adenosine A2B receptor.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.